

YCH2823: A Potent and Selective USP7 Inhibitor for Cancer Research

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Compound of Interest

Compound Name: YCH2823

Cat. No.: B12363048

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YCH2823 is a novel and potent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including DNA damage repair, immune response, and apoptosis.[1][2]

Dysregulation of USP7 activity is linked to the progression of various cancers, making it an attractive therapeutic target. **YCH2823** has demonstrated significant efficacy in inhibiting the growth of a broad range of cancer cell lines, including those with wild-type and mutant TP53, highlighting its potential as a promising anticancer agent.[1][2] This technical guide provides a comprehensive overview of **YCH2823**, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

Biochemical and Cellular Activity of YCH2823

Parameter	Value	Notes
Target	Ubiquitin-Specific Protease 7 (USP7)	
IC50	49.6 nM	In vitro enzymatic assay.[1]
Kd (Dissociation Constant)	117 nM	Direct interaction with the USP7 catalytic domain.[1]
Potency Comparison	~5-fold more potent than FT671	FT671 is another known USP7 inhibitor.[1][2]
Cellular Efficacy	Effective in TP53 wild-type, mutant, and MYCN-amplified cell lines	Broad applicability across different cancer genotypes.[1][2]

Effects on Cancer Cell Lines

Effect	Observation	Significance
Cell Cycle	Induces G1 phase arrest	Prevents cancer cell proliferation.[1][2]
Apoptosis	Induces apoptosis	Promotes programmed cell death in cancer cells.[1]
p53-p21 Signaling	Increases expression of p53 and p21	Activates a critical tumor suppressor pathway.[1][2]
BCL6 Levels	Enhances transcriptional and protein levels of BCL6	Modulates a key proto-oncogene with context-dependent roles in cancer.[1][2]
Synergism	Synergistic effect with mTOR inhibitors	Observed in MYCN-amplified cell lines, suggesting a promising combination therapy strategy.[1][2]

Mechanism of Action

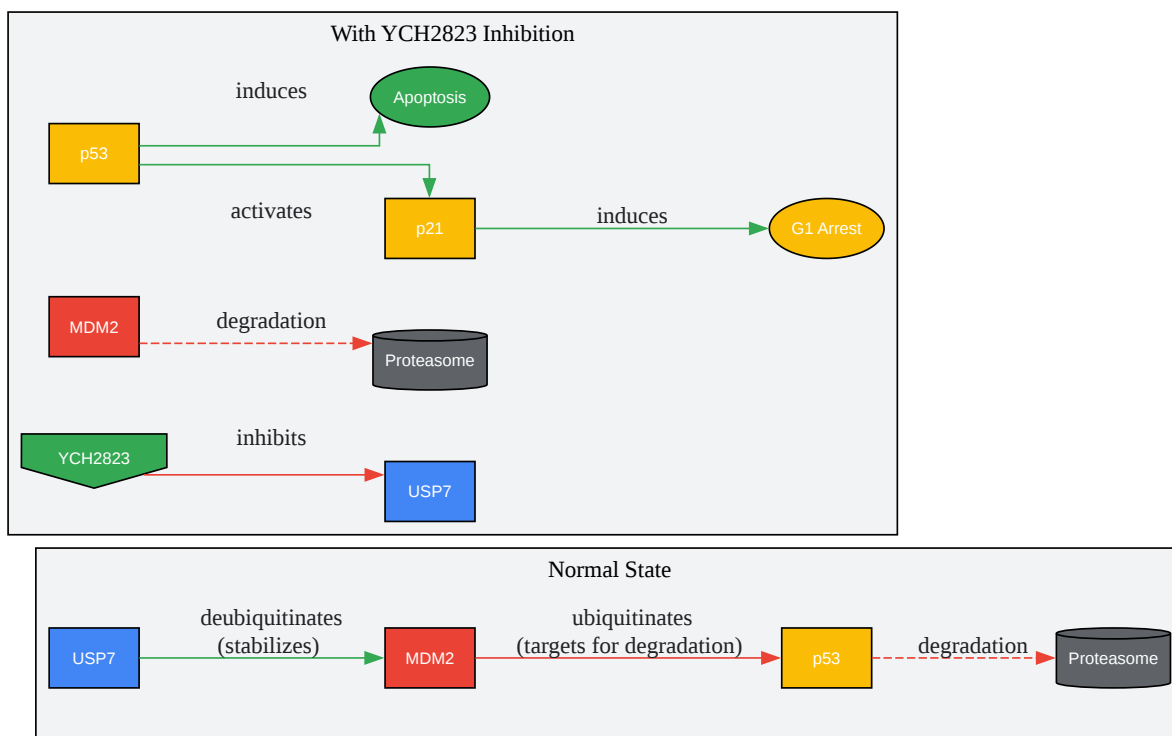
YCH2823 exerts its anticancer effects by directly binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity.[1][2] USP7 is a crucial regulator of the stability of several oncoproteins and tumor suppressors. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.

By inhibiting USP7, **YCH2823** leads to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates G1 cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to apoptosis in cancer cells.[1][2]

Furthermore, treatment with **YCH2823** has been shown to increase the levels of B-cell lymphoma 6 (BCL6), a transcriptional repressor that plays a complex role in tumorigenesis.[1][2] The interplay between USP7 inhibition, p53 activation, and BCL6 modulation contributes to the overall anti-tumor activity of **YCH2823**.

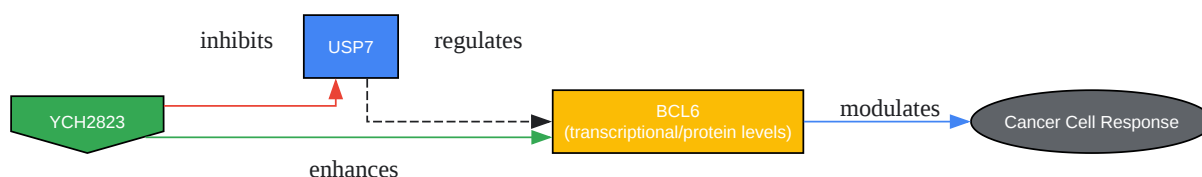
Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.



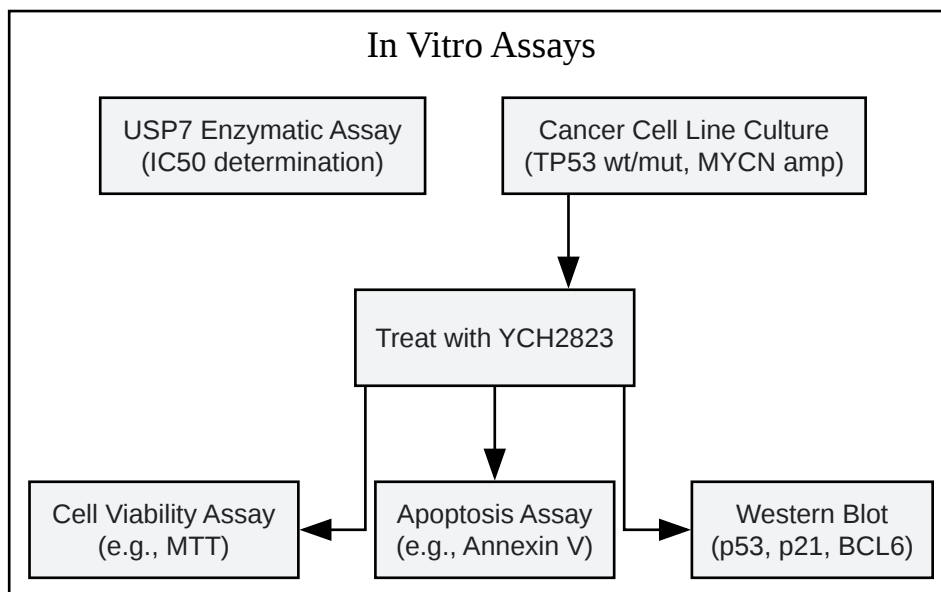
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Mechanism of **YCH2823** in the USP7-p53 signaling pathway.



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Effect of **YCH2823** on BCL6 levels in cancer cells.



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General experimental workflow for characterizing **YCH2823**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of USP7 inhibitors like **YCH2823**.

USP7 Enzymatic Assay (for IC50 Determination)

Principle: This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate. The inhibition of this activity by **YCH2823** is quantified to determine the IC50 value.

Materials:

- Recombinant human USP7 enzyme
- **YCH2823**

- Fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-Rhodamine110)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
- DMSO
- 384-well black assay plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **YCH2823** in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add a small volume of the diluted **YCH2823** or DMSO (vehicle control) to the wells of the 384-well plate.
- Add the diluted USP7 enzyme to each well and incubate at room temperature for 30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic ubiquitin substrate to each well.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
- Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of **YCH2823** concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cancer cell lines
- Complete cell culture medium

- **YCH2823**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well clear tissue culture plates
- Absorbance plate reader

Procedure:

- Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **YCH2823** and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of ~570 nm using a plate reader.
- Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

- Cancer cell lines treated with **YCH2823**
- Annexin V-FITC (or other fluorochrome conjugate)

- Propidium Iodide (PI)
- 1X Binding Buffer
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Induce apoptosis in cancer cells by treating them with **YCH2823** for the desired time. Include untreated and vehicle-treated cells as controls.
- Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the levels of specific proteins (p53, p21, and BCL6) in cell lysates following treatment with **YCH2823**.

Materials:

- Cancer cell lines treated with **YCH2823**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels

- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies specific for p53, p21, BCL6, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **YCH2823** for the desired time and lyse the cells to extract total protein.
- Quantify the protein concentration in each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and detect the signal using an imaging system.
- Analyze the band intensities to determine the relative protein expression levels.

Conclusion

YCH2823 is a highly potent and selective inhibitor of USP7 with promising anticancer activity in a variety of cancer cell types. Its mechanism of action, centered on the activation of the p53 tumor suppressor pathway, provides a strong rationale for its further investigation and development. The detailed protocols and pathway diagrams provided in this guide are intended

to facilitate further research into **YCH2823** and other USP7 inhibitors, ultimately contributing to the development of novel and effective cancer therapies. The observed synergistic effect with mTOR inhibitors opens up exciting possibilities for combination treatment strategies that warrant further exploration.

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References

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